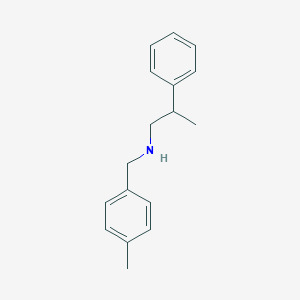

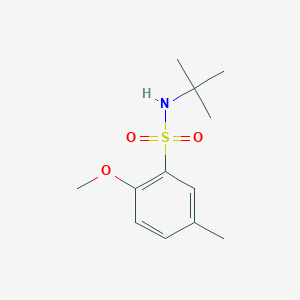

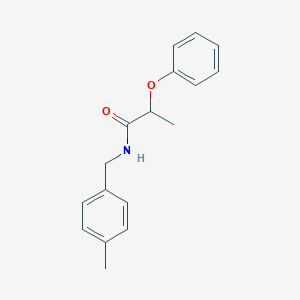

![molecular formula C13H21NO B267847 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist that is commonly used in anesthesia and critical care medicine. Dexmedetomidine has a unique pharmacological profile that makes it an attractive choice for sedation and analgesia in critically ill patients.

Mechanism of Action

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline binds selectively to α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic activity and an increase in parasympathetic activity. This results in sedation, analgesia, and anxiolysis, as well as a reduction in heart rate and blood pressure.

Biochemical and Physiological Effects:

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has a number of biochemical and physiological effects that make it an attractive choice for sedation and analgesia in critically ill patients. It has been shown to have minimal respiratory depression, which is a major concern with other sedatives and opioids. 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline also has a short half-life and does not accumulate in the body, making it easy to titrate and discontinue as needed.

Advantages and Limitations for Lab Experiments

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has several advantages for use in laboratory experiments. It is highly selective for α2-adrenergic receptors, which makes it a useful tool for studying the effects of sympathetic and parasympathetic activity on various physiological processes. However, it is important to note that 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has a number of limitations, including the potential for cardiovascular side effects and the need for careful titration to avoid excessive sedation.

Future Directions

There are several areas of future research for 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline. One potential direction is the use of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline for sedation and analgesia in pediatric patients, where it may offer advantages over other sedatives and opioids. Another area of interest is the potential neuroprotective effects of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline in various neurological conditions, including traumatic brain injury and stroke. Finally, there is ongoing research into the optimal dosing and administration of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline in various clinical settings to maximize its benefits and minimize its risks.

Synthesis Methods

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline is synthesized through a multi-step process that involves the reaction of 4-(2-aminoethyl)-2,3-dimethylphenol with 2-bromo-1-phenylpropane in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline.

Scientific Research Applications

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has been extensively studied for its sedative and analgesic properties in various clinical settings. It has been shown to be effective in reducing the need for opioids and other sedatives in critically ill patients, as well as improving patient outcomes in surgical and non-surgical settings. 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has also been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury.

properties

Product Name |

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-methyl-2-(2-phenylpropylamino)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-11(9-14-13(2,3)10-15)12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |

InChI Key |

ZRCARJXGRZCTIO-UHFFFAOYSA-N |

SMILES |

CC(CNC(C)(C)CO)C1=CC=CC=C1 |

Canonical SMILES |

CC(CNC(C)(C)CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

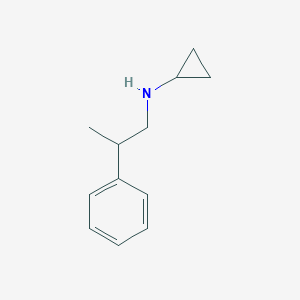

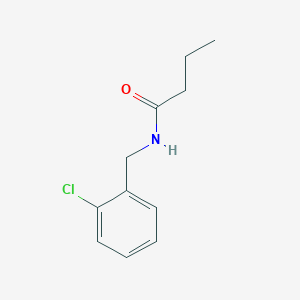

![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)

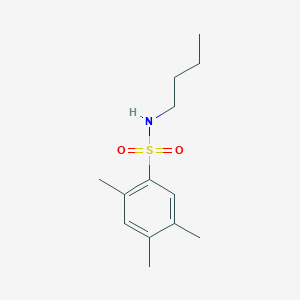

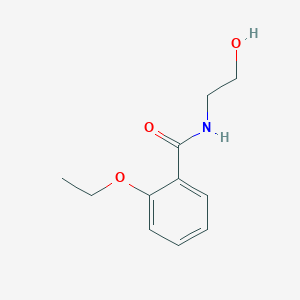

![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)

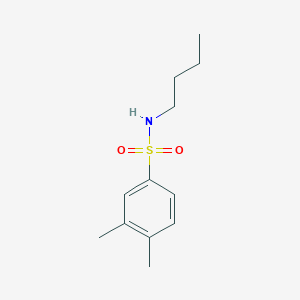

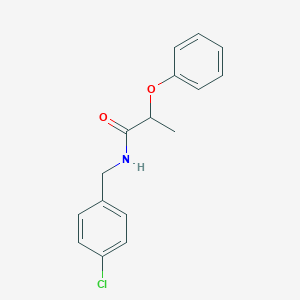

![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)